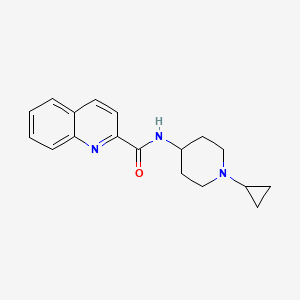![molecular formula C13H13ClN2O B7501541 N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as CCMI, is a synthetic compound that belongs to the pyrrole-2-carboxamide family. CCMI has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide works by binding to the dopamine transporter and preventing the reuptake of dopamine from the synaptic cleft. This results in an increase in the levels of dopamine in the brain, which can have a number of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide are complex and varied. In addition to its effects on dopamine levels, N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to modulate the release of other neurotransmitters such as norepinephrine and serotonin. It has also been found to have effects on the activity of ion channels and receptors in the brain, which can have important implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide for lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders. However, N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide also has some limitations, such as its relatively short half-life and its potential for off-target effects on other neurotransmitter systems.
Orientations Futures
There are a number of future directions for the study of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide. One area of research is the development of new treatments for neurological disorders such as Parkinson's disease and ADHD. N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has shown promise as a potential treatment for these disorders, and further research is needed to explore its potential clinical applications. Another area of research is the study of the biochemical and physiological effects of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide on other neurotransmitter systems and ion channels. This could lead to the development of new drugs that target these systems and have potential therapeutic applications. Finally, there is a need for further research into the safety and tolerability of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide in humans, as well as its potential for abuse and addiction.
Méthodes De Synthèse
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is synthesized by reacting 3-chlorobenzylamine with 2-acetylpyrrole in the presence of a catalyst such as sodium hydride. The resulting intermediate is then reacted with methyl isocyanate to produce N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide. The synthesis of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a relatively straightforward process, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to increase the levels of dopamine in the brain, which has important implications for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16(13(17)12-6-3-7-15-12)9-10-4-2-5-11(14)8-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFMQWWJFWLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)
![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)
![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)
![4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7501498.png)




![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)

![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)
